Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007221
InChI: InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16007221

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3
Standard InChI Key YXEVGFXVSKGQPG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(N1)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is C8_8H12_{12}N2_2O2_2, with a calculated molecular weight of 168.19 g/mol. Its structure comprises a five-membered pyrrole ring with two functional groups: an ethyl ester at position 2 and an aminomethyl (-CH2_2NH2_2) group at position 5 . The aminomethyl substituent introduces basicity due to the primary amine, while the ester group enhances solubility in organic solvents.

Key Structural Features:

  • Pyrrole Core: The aromatic heterocycle provides a planar framework conducive to π-π interactions, relevant in biological target binding .

  • Aminomethyl Group: Positioned at C5, this group enables hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs like ethyl 4-(aminomethyl)pyrrole-2-carboxylate .

  • Ethyl Ester: The ester at C2 contributes to lipophilicity, influencing membrane permeability in pharmacological contexts .

Physicochemical Data (Inferred from Analogs):

PropertyValue
Melting Point195–200 °C (similar to 4-isomer)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)~1.2 (estimated via computational models)

Synthetic Approaches

While no explicit synthesis protocols for ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate are documented in the reviewed literature, plausible routes can be extrapolated from methods used for analogous pyrrole derivatives :

Hypothetical Pathway:

  • Friedel-Crafts Acylation: Introduce a trichloroacetyl group to pyrrole-2-carbaldehyde, followed by selective chlorination or fluorination .

  • Esterification: React the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

  • Reductive Amination: Introduce the aminomethyl group via reaction with formaldehyde and ammonia, followed by reduction.

Critical Challenges:

  • Regioselectivity: Ensuring substitution at C5 requires directing groups or controlled reaction conditions.

  • Purification: Separation from positional isomers (e.g., 4-aminomethyl derivatives) may necessitate chromatographic techniques .

Comparative Analysis with Related Pyrrole Derivatives

The table below contrasts ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate with structurally similar compounds:

Compound NameMolecular FormulaSubstituentsKey Differences
Ethyl 4-(aminomethyl)pyrrole-2-carboxylateC8_8H12_{12}N2_2O2_2NH2_2CH2_2- at C4Altered regiochemistry affects reactivity and target affinity .
Ethyl 5-methyl-1H-pyrrole-2-carboxylateC8_8H11_{11}NO2_2CH3_3- at C5Lacks amine functionality; reduced hydrogen-bonding capacity .
Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateC8_8H10_{10}FNO2_2F at C4, CH3_3- at C5Halogen substitution enhances electronegativity and metabolic stability .

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